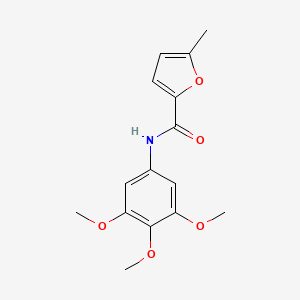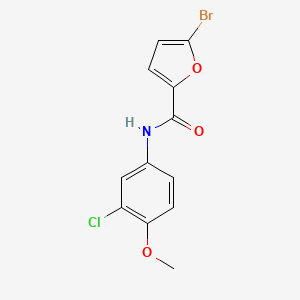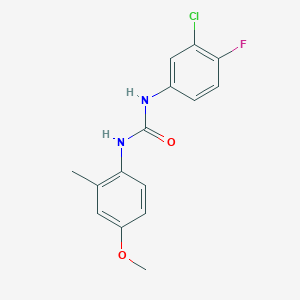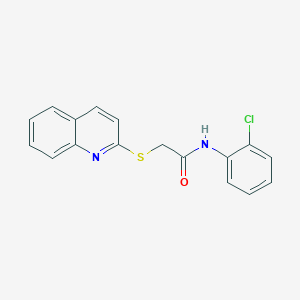
N-(2-chlorophenyl)-2-(2-quinolinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(2-quinolinylthio)acetamide, commonly known as CQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of 4-aminoquinoline compounds and has been found to exhibit a broad range of biological activities.
Mechanism of Action
The exact mechanism of action of CQ is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasites and cancer cells. CQ has also been shown to inhibit the autophagy process, which is a cellular process that plays a role in the survival of cancer cells.
Biochemical and Physiological Effects
CQ has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. CQ has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. Additionally, CQ has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage.
Advantages and Limitations for Lab Experiments
CQ has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, CQ has some limitations. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, CQ has been found to exhibit some degree of non-specific binding, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of CQ. One area of interest is the development of new derivatives of CQ with improved pharmacological properties. Another area of interest is the study of the potential use of CQ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CQ and its potential therapeutic applications.
Conclusion
In conclusion, CQ is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antimalarial, anticancer, antiviral, and anti-inflammatory activities. CQ has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of CQ and its potential therapeutic applications.
Synthesis Methods
CQ can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroaniline with 2-quinolinethiol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to obtain CQ. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
CQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimalarial, anticancer, antiviral, and anti-inflammatory activities. CQ has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, CQ has been shown to inhibit the replication of several viruses, including HIV, Zika, and Ebola.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJVKFAOUMKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

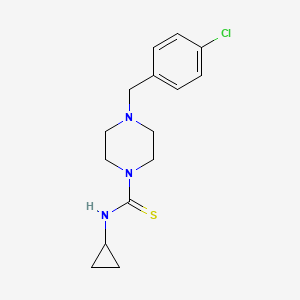


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
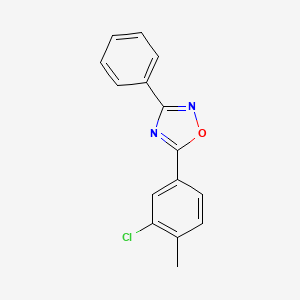
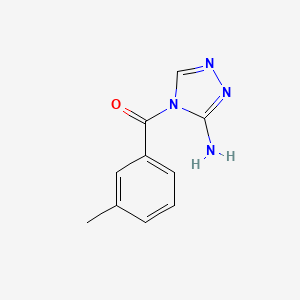
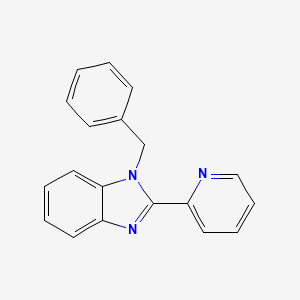
![4-(diethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5846755.png)
![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)
